2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate
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Description
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H21N5O6 and its molecular weight is 439.428. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Modifications
Preparation of β- and γ-lactams from Carbamoyl Radicals : A synthetic route to oxime oxalate amides was developed, leading to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. This study demonstrates the generation of carbamoyl radicals derived from N-alk-3-enyl oxime oxalate amides, which underwent ring closure to afford pyrrolidin-2-ones and azetidin-2-ones, respectively. The reactions of cyclohexenyl and cinnamyl oxime oxalate amides yielded bicyclic β-lactam and 3-benzyl-substituted β-lactam, showcasing a method relevant to the synthesis of compounds with similar structural features to the compound of interest (Scanlan, Slawin, & Walton, 2004).
Synthesis and Evaluation of Corrosion Inhibitors : Research on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives through the amidation reaction showcases the preparation of compounds with potential application as corrosion inhibitors. This work highlights the chemical versatility and potential industrial applications of acetamide derivatives, which could be extended to the compound of interest (Yıldırım & Cetin, 2008).
Cleavage of NO Bonds in 1,2,4-Oxadiazolines : The study on photochemical cleavage of N-O bond in 1,2,4-oxadiazolines to form acetamidines underlines the chemical reactivity of oxadiazoline compounds, which is relevant for understanding the chemical behavior and potential transformations of the compound of interest (Srimannarayana, Srivastava, & Clapp, 1970).
Biological Activity
- Synthesis and Biological Assessment of Triazolo[4,3-a]pyridine-3-yl]acetamides : This research focuses on the development of novel compounds bearing an 1,2,4-oxadiazole cycle, showcasing the synthesis and biological assessment of compounds that could inspire further studies on the biological activities of structurally related compounds, including the compound of interest (Karpina et al., 2019).
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2.C2H2O4/c25-18(21-16-7-4-8-20-10-16)13-24-11-15(12-24)19-22-17(23-26-19)9-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-8,10,15H,9,11-13H2,(H,21,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFNQXUYLRMULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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